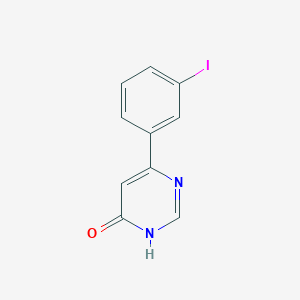
6-(3-Iodophenyl)pyrimidin-4-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(3-Iodophenyl)pyrimidin-4-ol is a heterocyclic compound that contains both pyrimidine and phenyl groups. The presence of an iodine atom on the phenyl ring and a hydroxyl group on the pyrimidine ring makes this compound unique. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Iodophenyl)pyrimidin-4-ol typically involves the condensation of 3-iodoaniline with a suitable pyrimidine precursor. One common method is the reaction of 3-iodoaniline with ethyl acetoacetate in the presence of a base, followed by cyclization to form the pyrimidine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can also enhance the efficiency and yield of the compound .
化学反应分析
Types of Reactions
6-(3-Iodophenyl)pyrimidin-4-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group on the pyrimidine ring can be oxidized to form a ketone.
Reduction: The iodine atom can be reduced to a hydrogen atom, resulting in the formation of 6-phenylpyrimidin-4-ol.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions typically involve the use of solvents such as dichloromethane or acetonitrile and may require heating or cooling to control the reaction rate .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of 6-(3-iodophenyl)pyrimidin-4-one, while reduction of the iodine atom yields 6-phenylpyrimidin-4-ol .
科学研究应用
6-(3-Iodophenyl)pyrimidin-4-ol has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cell proliferation.
Industry: It is used in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 6-(3-Iodophenyl)pyrimidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and hydroxyl group play crucial roles in binding to these targets, leading to inhibition or activation of their functions. The compound can interfere with signaling pathways involved in cell growth and proliferation, making it a potential candidate for anticancer therapy .
相似化合物的比较
Similar Compounds
Similar compounds to 6-(3-Iodophenyl)pyrimidin-4-ol include:
6-Phenylpyrimidin-4-ol: Lacks the iodine atom, resulting in different chemical reactivity and biological activity.
6-(3-Bromophenyl)pyrimidin-4-ol:
6-(3-Chlorophenyl)pyrimidin-4-ol: Contains a chlorine atom, leading to variations in its chemical and biological properties.
Uniqueness
The presence of the iodine atom in this compound makes it unique compared to its analogs. Iodine’s larger atomic size and higher electronegativity can influence the compound’s reactivity and interactions with biological targets, potentially enhancing its efficacy in certain applications .
属性
分子式 |
C10H7IN2O |
|---|---|
分子量 |
298.08 g/mol |
IUPAC 名称 |
4-(3-iodophenyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C10H7IN2O/c11-8-3-1-2-7(4-8)9-5-10(14)13-6-12-9/h1-6H,(H,12,13,14) |
InChI 键 |
RSNCQUQRCPBEJF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)I)C2=CC(=O)NC=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




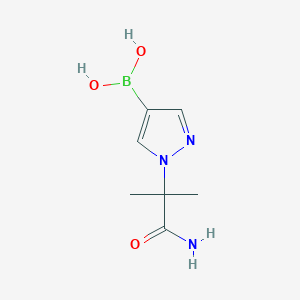
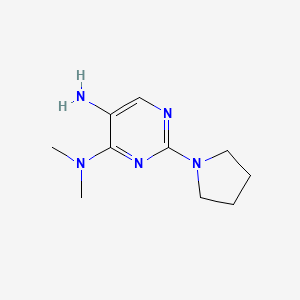

![4-(4-Methylpiperazin-1-yl)-3-(2-oxopropylidene)-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B13348092.png)
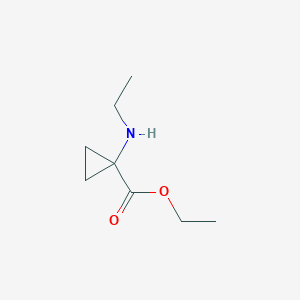
![2-(Benzo[d]isoxazol-5-yl)propan-1-amine](/img/structure/B13348105.png)
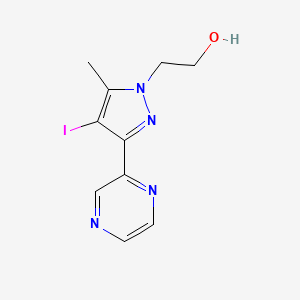
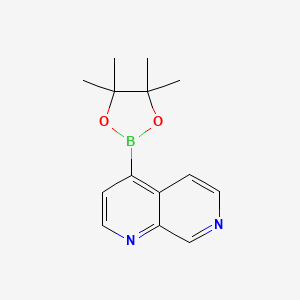
![1-isopropyl-6-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B13348121.png)
![2-methyl-N-[[4-(2-pyrrolidin-1-ylsulfonylphenyl)phenyl]methyl]propan-1-amine](/img/structure/B13348126.png)
![4-Methoxybenzo[b]thiophene-3-carbaldehyde](/img/structure/B13348129.png)

